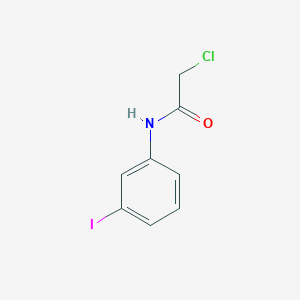

2-chloro-N-(3-iodophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-(3-iodophenyl)acetamide” is a compound with the molecular formula C8H7ClINO1. It has a molecular weight of 295.511.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-chloro-N-(3-iodophenyl)acetamide” from the web search results.Molecular Structure Analysis

The InChI code for “2-chloro-N-(3-iodophenyl)acetamide” is 1S/C8H7ClINO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)1. This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-chloro-N-(3-iodophenyl)acetamide” from the web search results.Physical And Chemical Properties Analysis

“2-chloro-N-(3-iodophenyl)acetamide” is a powder with a melting point of 110-115°C2. It has a purity of 95%2.Scientific Research Applications

Comparative Metabolism in Herbicides

2-Chloro-N-(3-iodophenyl)acetamide is structurally related to chloroacetamide herbicides, which are widely used in agriculture. These herbicides, such as acetochlor and alachlor, undergo complex metabolic activation pathways leading to carcinogenic compounds in rats. The study of these pathways, involving compounds like 2-chloro-N-(3-iodophenyl)acetamide, helps in understanding the bioactivation and potential risks associated with these herbicides. Human and rat liver microsomes metabolize these compounds differently, which has implications for human safety evaluations. The enzymes CYP3A4 and CYP2B6 have been identified as responsible for human metabolism of these herbicides, which is crucial for assessing human exposure risk and designing safer herbicides (Coleman et al., 2000).

Crystal Structures and Molecular Interactions

The crystal structure of 2-chloro-N-(3-iodophenyl)acetamide provides insights into molecular interactions, such as hydrogen bonds and halogen interactions, that dictate the assembly and properties of crystalline materials. These interactions are critical for the design of pharmaceuticals and materials with specific properties. For instance, hydrogen bonding and halogen interactions can influence the solubility, stability, and bioavailability of pharmaceutical compounds. Studies on similar structures, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, demonstrate the importance of these interactions in crystal engineering (Narayana et al., 2016).

Nonlinear Optical Properties

Research into the nonlinear optical properties of compounds structurally similar to 2-chloro-N-(3-iodophenyl)acetamide, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, highlights the potential of these materials in photonic devices. Nonlinear optical materials are key components in the development of optical switches, modulators, and other devices critical for telecommunications and information processing. The study of these properties involves advanced computational and experimental techniques to predict and measure the response of materials to intense light fields (Castro et al., 2017).

Safety And Hazards

This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation23.

Future Directions

“2-chloro-N-(3-iodophenyl)acetamide” has gained attention in scientific research due to its unique properties and potential applications in various fields4. However, the specific future directions are not mentioned in the web search results.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.

properties

IUPAC Name |

2-chloro-N-(3-iodophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCFRHNFYYNTGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368185 |

Source

|

| Record name | 2-chloro-N-(3-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-iodophenyl)acetamide | |

CAS RN |

2564-01-4 |

Source

|

| Record name | 2-chloro-N-(3-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-iodophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1349489.png)

![2-[Acetyl(methyl)amino]benzoic acid](/img/structure/B1349492.png)

![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)